molecular formula C14H15NO3S B4307437 4-(2-naphthylamino)tetrahydrothiophene-3-ol 1,1-dioxide

4-(2-naphthylamino)tetrahydrothiophene-3-ol 1,1-dioxide

Cat. No. B4307437
M. Wt: 277.34 g/mol
InChI Key: KMKXDTKRDSDTSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-naphthylamino)tetrahydrothiophene-3-ol 1,1-dioxide, also known as NTO, is a synthetic compound that has been studied in the field of neuroscience and pharmacology. It is a potent agonist of the α7 nicotinic acetylcholine receptor (nAChR) and has been shown to have potential therapeutic applications in various neurological disorders.

Mechanism of Action

4-(2-naphthylamino)tetrahydrothiophene-3-ol 1,1-dioxide is a potent agonist of the α7 nAChR, which is a subtype of the nicotinic acetylcholine receptor found in the brain. Activation of the α7 nAChR has been shown to have neuroprotective effects and improve cognitive function. This compound has also been shown to modulate other neurotransmitter systems, including the glutamatergic and dopaminergic systems.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of acetylcholine and other neurotransmitters in the brain, as well as to modulate the activity of ion channels and receptors. Additionally, it has been shown to have anti-inflammatory effects and to reduce oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

4-(2-naphthylamino)tetrahydrothiophene-3-ol 1,1-dioxide has several advantages as a research tool. It is a highly potent and selective agonist of the α7 nAChR, which makes it a useful tool for studying the role of this receptor in various neurological disorders. Additionally, it has been shown to have good bioavailability and to cross the blood-brain barrier, which makes it a useful compound for in vivo studies.
One limitation of this compound is that it has a relatively short half-life in vivo, which can make it difficult to achieve sustained levels of drug exposure. Additionally, it is a synthetic compound that may have limited translational potential to the clinic.

Future Directions

There are several potential future directions for research on 4-(2-naphthylamino)tetrahydrothiophene-3-ol 1,1-dioxide. One area of interest is the development of more potent and selective α7 nAChR agonists. Additionally, there is interest in exploring the potential therapeutic applications of this compound in other neurological disorders, such as multiple sclerosis and traumatic brain injury. Finally, there is interest in exploring the mechanisms underlying the neuroprotective effects of this compound, which could provide insights into the pathophysiology of various neurological disorders.

Scientific Research Applications

4-(2-naphthylamino)tetrahydrothiophene-3-ol 1,1-dioxide has been extensively studied in the context of its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has been shown to improve cognitive function in animal models of schizophrenia and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

4-(naphthalen-2-ylamino)-1,1-dioxothiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c16-14-9-19(17,18)8-13(14)15-12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13-16H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKXDTKRDSDTSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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